molecular formula C10H14BrNO2 B12968885 1-(3-Bromo-4-methoxyphenyl)-2-methoxyethanamine

1-(3-Bromo-4-methoxyphenyl)-2-methoxyethanamine

Cat. No.: B12968885
M. Wt: 260.13 g/mol
InChI Key: VOGPLRCMUUHOQC-UHFFFAOYSA-N
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Description

1-(3-Bromo-4-methoxyphenyl)-2-methoxyethanamine is an organic compound characterized by the presence of a bromine atom and methoxy groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromo-4-methoxyphenyl)-2-methoxyethanamine typically involves the reaction of 3-bromo-4-methoxybenzaldehyde with methoxyethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromo-4-methoxyphenyl)-2-methoxyethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(3-Bromo-4-methoxyphenyl)-2-methoxyethanamine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-4-methoxyphenyl)-2-methoxyethanamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    1-(3-Bromo-4-methoxyphenyl)ethanone: Shares a similar structure but lacks the methoxyethanamine group.

    3-Bromo-4-methoxybenzaldehyde: A precursor in the synthesis of 1-(3-Bromo-4-methoxyphenyl)-2-methoxyethanamine.

    4-Methoxyphenyl derivatives: Compounds with similar methoxyphenyl groups but different substituents.

Uniqueness: this compound is unique due to the presence of both bromine and methoxy groups, which confer distinct chemical properties and reactivity. Its combination of functional groups makes it a versatile compound for various chemical transformations and applications.

Properties

Molecular Formula

C10H14BrNO2

Molecular Weight

260.13 g/mol

IUPAC Name

1-(3-bromo-4-methoxyphenyl)-2-methoxyethanamine

InChI

InChI=1S/C10H14BrNO2/c1-13-6-9(12)7-3-4-10(14-2)8(11)5-7/h3-5,9H,6,12H2,1-2H3

InChI Key

VOGPLRCMUUHOQC-UHFFFAOYSA-N

Canonical SMILES

COCC(C1=CC(=C(C=C1)OC)Br)N

Origin of Product

United States

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